1,2,4-Triazole potassium

描述

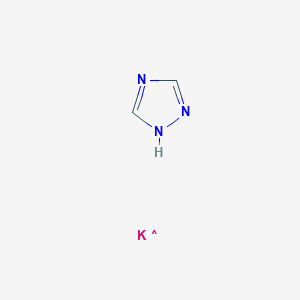

Structure

2D Structure

属性

InChI |

InChI=1S/C2H3N3.K/c1-3-2-5-4-1;/h1-2H,(H,3,4,5); | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCFDVLVYCYDFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC=NN1.[K] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3KN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50703337 | |

| Record name | PUBCHEM_53446581 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50703337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41253-23-0 | |

| Record name | 1H-1,2,4-Triazole, potassium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41253-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PUBCHEM_53446581 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50703337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2,4 Triazole Potassium and Its Derivatives

Classical Synthesis Routes

The foundational methods for synthesizing the 1,2,4-triazole (B32235) core often rely on cyclization reactions, where acyclic precursors are transformed into the heterocyclic ring. These routes have been refined over many years and remain fundamental in organic synthesis.

Cyclization reactions form the bedrock of 1,2,4-triazole synthesis, involving the intramolecular or intermolecular condensation of various precursors to construct the five-membered ring.

The use of hydrazine (B178648) and its derivatives is central to several named reactions that yield 1,2,4-triazoles. These methods typically involve the condensation of a hydrazine moiety with a molecule or molecules that provide the necessary carbon atoms to complete the triazole ring.

Two prominent classical methods are the Einhorn-Brunner reaction and the Pellizzari reaction. The Einhorn-Brunner reaction involves the acid-catalyzed condensation of imides with alkyl hydrazines or semicarbazides to form an isomeric mixture of 1,2,4-triazoles. The Pellizzari reaction, discovered in 1911 by Guido Pellizzari, is the condensation of an amide with an acyl hydrazide to form a 1,2,4-triazole. While effective, the Pellizzari reaction can require high temperatures and long reaction times, leading to low yields; however, the use of microwave irradiation has been shown to shorten reaction times and improve yields. A related synthesis reports the formation of 1,2,4-triazole by heating a mixture of formamide (B127407) and hydrazine hydrochloride with potassium hydroxide (B78521) (KOH).

A more recent, catalyst-free approach involves the ring opening and subsequent intramolecular cyclization of arylidene thiazolone with aryl or alkyl hydrazine, demonstrating the continued relevance of hydrazine derivatives in modern synthetic strategies.

| Reaction Name | Reactants | Key Conditions | Product |

| Einhorn-Brunner Reaction | Imide, Alkyl Hydrazine | Acid-catalyzed condensation | Substituted 1,2,4-Triazole |

| Pellizzari Reaction | Amide, Acyl Hydrazine | Heating, potentially microwave irradiation | Substituted 1,2,4-Triazole |

| Formamide Route | Formamide, Hydrazine Hydrochloride | Heating with KOH | 1,2,4-Triazole |

The cyclization of thiosemicarbazides or their derivatives is a widely used and classical strategy for synthesizing the 1,2,4-triazole ring system. This method is particularly effective for producing 1,2,4-triazole-3-thiones (or their tautomeric thiol form). The reaction is typically facilitated by refluxing the thiosemicarbazide (B42300) intermediate in an alkaline medium, such as sodium hydroxide or potassium hydroxide, followed by neutralization.

For the synthesis of the parent, unsubstituted 1,2,4-triazole, a specific pathway starts with thiosemicarbazide. The process involves three main steps:

Acylation of thiosemicarbazide with formic acid to produce 1-formyl-3-thiosemicarbazide.

Cyclization of this intermediate into 1,2,4-triazole-3(5)-thiol.

Oxidation of the thiol group using nitric acid or hydrogen peroxide to yield 1,2,4-triazole.

| Starting Material | Reagents | Key Conditions | Product |

| Substituted Thiosemicarbazide | 1. Alkaline solution (e.g., NaOH, KOH) 2. Acid (for neutralization) | 1. Reflux 2. Neutralization | 4,5-Disubstituted-1,2,4-triazole-3-thione |

| Thiosemicarbazide | 1. Formic Acid 2. Cyclization 3. Nitric Acid or H₂O₂ | 1. Acylation 2. Dehydration 3. Oxidation | 1,2,4-Triazole |

Amides and their structural relatives, amidines, serve as crucial precursors for the synthesis of 1,2,4-triazoles. As noted previously, the Pellizzari reaction utilizes the condensation of amides and acyl hydrazides, while the Einhorn-Brunner reaction employs diacylamines (imides).

Amidines are also valuable nitrogen-containing starting materials for building the triazole ring. An efficient, one-pot, two-step process has been developed for the production of 1,3,5-trisubstituted-1,2,4-triazoles with yields up to 90%. This sequence begins with the in-situ formation of an acylamidine from a carboxylic acid and a primary amidine, which then undergoes cyclization with a monosubstituted hydrazine. This method offers high regioselectivity and good tolerance for various functional groups.

Furthermore, copper-catalyzed systems have been devised for synthesizing 1,3-disubstituted 1,2,4-triazoles from amidines using reagents like dimethylformamide (DMF) or trialkylamines as reaction partners, with oxygen as the oxidant and potassium phosphate (B84403) as the base.

| Precursor | Method | Reagents | Product |

| Amide | Pellizzari Reaction | Acyl Hydrazine | Substituted 1,2,4-Triazole |

| Imide | Einhorn-Brunner Reaction | Hydrazine | Substituted 1,2,4-Triazole |

| Amidine | One-pot, two-step | Carboxylic Acid, Monosubstituted Hydrazine | 1,3,5-Trisubstituted 1,2,4-Triazole |

| Amidine | Copper-catalyzed | Trialkylamine/DMF, O₂, K₃PO₄ | 1,3-Disubstituted 1,2,4-Triazole |

A key synthetic route to 4-amino-1,2,4-triazole-3-thiol (B7722964) derivatives proceeds through the formation and subsequent cyclization of potassium salts of hydrazinecarbodithioates (also known as potassium dithiocarbazinates). This method is typically carried out in two distinct steps.

First, a suitable hydrazide is treated with carbon disulfide in an ethanolic solution of potassium hydroxide. This reaction yields the intermediate potassium dithiocarbazinate salt. In the second step, this salt is cyclized by heating it with an excess of hydrazine hydrate. The resulting product upon cooling and neutralization is the corresponding 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. This pathway is a reliable method for accessing this important class of triazole derivatives.

The formation of 1,2,4-triazole potassium salt can also be achieved directly by treating the pre-synthesized 1,2,4-triazole ring with a suitable potassium base. The N-H proton of the 1,2,4-triazole ring is weakly acidic, allowing it to be deprotonated by a base to form the corresponding potassium triazolide anion.

This approach is often used as a step in a larger synthetic sequence to activate the triazole ring for subsequent reactions, such as N-alkylation. For example, potassium 1,2,4-triazol-1-ide can be prepared and then reacted with electrophiles like benzyl (B1604629) chloride to introduce substituents at the N1 position. Common bases used for this purpose include potassium carbonate (K₂CO₃) and potassium hydroxide (KOH). The in-situ formation of the potassium salt using K₂CO₃ has been employed to facilitate the ring-opening of epoxides by the triazole nucleophile, leading to the synthesis of β-hydroxy sulfide (B99878) derivatives.

| Reactant | Potassium Species | Solvent | Product |

| 1H-1,2,4-Triazole | Potassium Carbonate (K₂CO₃) | Acetone (B3395972) | Potassium 1,2,4-triazol-1-ide |

| 1H-1,2,4-Triazole | Potassium Hydroxide (KOH) | Ethanol / Water | Potassium 1,2,4-triazol-1-ide |

Cyclization Reactions

Advanced Synthetic Approaches

In recent years, there has been a significant shift towards the development of "green" and more efficient synthetic methods. These advanced approaches aim to reduce reaction times, increase yields, and minimize the use of hazardous reagents and solvents.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. researchgate.netpnrjournal.com This technique utilizes microwave irradiation to heat the reaction mixture directly and uniformly, leading to a dramatic reduction in reaction times and often an improvement in product yields. rjptonline.org

In the synthesis of 1,2,4-triazole derivatives, microwave irradiation has been successfully employed in various reaction steps. For instance, the reaction of 1,2,4-triazole-3-thiol with different substituted benzaldehydes to form Schiff's bases has been achieved in 5-10 minutes under microwave irradiation, with product yields ranging from 64-84%. rjptonline.org Another example involves the condensation of acetyl-hydrazide and nitrile to form substituted 1,2,4-triazoles, a process that is also significantly accelerated by microwave energy. uthm.edu.my

Researchers have reported the synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives in just 33–90 seconds with an 82% yield using microwave assistance, a stark contrast to the several hours required by conventional methods. rsc.org Similarly, the synthesis of piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives saw a reduction in reaction time from 27 hours to 30 minutes with a 96% yield. rsc.org A one-pot synthesis of 1,3,5-trisubstituted-1,2,4-triazoles was completed in one minute with an 85% yield under microwave irradiation, compared to over four hours with conventional heating. rsc.org

The key advantages of microwave-assisted synthesis include:

Rapid Reaction Rates: Significant reduction in reaction times from hours to minutes or even seconds. rsc.org

Higher Yields: Often results in improved product yields compared to conventional methods. rjptonline.org

Increased Purity: Minimizes the formation of unwanted byproducts. rjptonline.org

Energy Efficiency: More energy-efficient than traditional heating methods. uthm.edu.my

Environmentally Friendly: Aligns with the principles of green chemistry by reducing waste and energy consumption. uthm.edu.my

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives

| Derivative | Conventional Method Time | Microwave-Assisted Time | Microwave-Assisted Yield (%) |

|---|---|---|---|

| N-substituted propenamide derivatives | Several hours | 33–90 seconds | 82 |

| Piperazine-azole-fluoroquinolone derivatives | 27 hours | 30 minutes | 96 |

| 1,3,5-trisubstituted-1,2,4-triazoles | > 4 hours | 1 minute | 85 |

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of ultrasonic waves to induce cavitation in the reaction medium. This phenomenon of formation, growth, and implosive collapse of bubbles generates localized high temperatures and pressures, which can significantly accelerate chemical reactions. mdpi.com This method is recognized as a green chemistry approach due to its efficiency and reduced energy consumption. researchgate.net

The application of ultrasound has proven effective in the synthesis of various 1,2,4-triazole derivatives. For example, novel 4,5‐diphenyl‐1H‐imidazol‐1‐yl‐1H‐1,2,4‐triazole derivatives have been synthesized in a one-pot, four-component reaction under ultrasonic irradiation with reaction times of only 10–25 minutes and yields ranging from 70–96%. researchgate.net

In another study, the synthesis of N-substituted 1,2,4-triazole-2-thiol derivatives was achieved with yields of 75–89% in 40–80 minutes at 45–55 °C using ultrasound, compared to 16–26 hours and lower yields (60-75%) with conventional methods. mdpi.com The synthesis of triazole-thiazolidin-4-one hybrids also demonstrated the efficiency of this technique, with reaction times reduced from several hours to 30 minutes and yields increasing to over 83%. arabjchem.org

Key benefits of ultrasound-assisted synthesis include:

Accelerated Reaction Rates: Shorter reaction times compared to conventional heating. mdpi.comresearchgate.net

Improved Yields and Purity: Often leads to higher yields and cleaner products. mdpi.comresearchgate.net

Milder Reaction Conditions: Reactions can often be carried out at lower temperatures.

Enhanced Mass Transfer: The acoustic streaming and micro-jets produced by cavitation improve mixing and mass transfer.

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a final product that contains the essential parts of all the initial reactants. This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate complex molecules from simple precursors.

Several 1,2,4-triazole derivatives have been synthesized using MCRs. For instance, a three-component, one-pot reaction has been developed for the synthesis of hybrid molecular scaffolds linking 1,3-diones and 1,2,4-triazoles. rsc.org This metal-free, base-promoted reaction involves treating a 1,3-dione, a trans-β-nitrostyrene, and an aldehyde hydrazone in the presence of a base like sodium carbonate. rsc.org

Another example is the Biginelli cycloaddition reaction used to synthesize 1,2,4-triazole-dihydropyrimidinone derivatives. chemicaljournals.com This reaction involves the condensation of an enaminone, a substituted aryl aldehyde, and urea (B33335) in the presence of glacial acetic acid. chemicaljournals.com The synthesis of 1-aryl 5-cyano-1,2,4-triazoles has also been achieved through a three-component reaction of 2-diazoacetonitriles, nitriles, and aryldiazonium salts. isres.org

The advantages of multicomponent reactions include:

High Atom Economy: Most of the atoms from the starting materials are incorporated into the final product.

Operational Simplicity: Reduces the number of synthetic steps and purification procedures.

Access to Molecular Diversity: Allows for the rapid creation of libraries of related compounds for screening purposes.

Time and Resource Efficiency: Saves time, energy, and resources compared to traditional multi-step syntheses.

Metalation, particularly the use of organometallic reagents, is a fundamental strategy in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of 1,2,4-triazole synthesis, metalation can be used to introduce substituents onto the triazole ring or to catalyze cyclization reactions.

While direct metalation of the this compound salt is less commonly detailed, related metal-catalyzed reactions are prevalent. For example, copper-catalyzed reactions have been employed for the synthesis of 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions. organic-chemistry.org A copper-catalyzed system with K3PO4 as a base and O2 as an oxidant has been shown to be effective for synthesizing 1,3-disubstituted 1,2,4-triazoles from amidines. isres.org

Metal-free approaches are also gaining traction. An I2-mediated oxidative cyclization of trifluoroacetimidohydrazides has been developed to synthesize 3-trifluoromethyl-1,2,4-triazoles, using DMF as a carbon source. isres.org

Synthesis of Substituted this compound Species

The synthesis of substituted this compound species often involves the initial preparation of a functionalized 1,2,4-triazole, which can then be deprotonated with a potassium base to yield the corresponding potassium salt.

The synthesis of functionalized 1,2,4-triazoles that can serve as precursors to their potassium salts can be achieved through various routes. A common method involves the reaction of hydrazines with formamide, which can proceed smoothly under microwave irradiation without a catalyst. organic-chemistry.org

Hydrazones are also valuable precursors. They can be converted to 1,2,4-triazoles by reacting with amines in the presence of an iodine/tert-butyl hydroperoxide (I2/TBHP) system, tolerating a wide range of functional groups. frontiersin.orgnih.gov

Another versatile method is the 1,3-dipolar cycloaddition of oximes with hydrazonoyl hydrochlorides, which yields 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org This reaction is applicable to a variety of oxime substrates, including aliphatic, aromatic, and heterocyclic ones. organic-chemistry.org

Furthermore, a three-component condensation of potassium selenocyanate (B1200272) and aroyl chlorides with furan-2-carbohydrazide (B108491) at room temperature provides a novel method for the synthesis of 1,2,4-triazol-3-selones. researchgate.net

The general synthetic pathway often involves the cyclization of a precursor containing the N-C-N backbone, followed by the introduction of desired functional groups. Once the functionalized 1,2,4-triazole is obtained, treatment with a potassium base such as potassium hydroxide or potassium carbonate can generate the this compound species. For instance, the reaction of 4-fluoro acetophenone (B1666503) with 1,2,4-triazole in the presence of potassium carbonate and DMF yields (4-(1H-1,2,4-triazol-1-yl)phenyl)ethanone. chemicaljournals.com

Impurity Formation and Control during Synthesis

The synthesis of 1,2,4-triazole, the precursor to this compound, is susceptible to the formation of various impurities stemming from starting materials, intermediates, and side reactions. The nature and quantity of these impurities are highly dependent on the specific synthetic route employed. A prevalent industrial method involves the reaction of excess formamide with hydrazine, where precise control of reaction conditions is crucial for minimizing byproduct formation google.com.

Common impurities identified in this process include residual starting materials and byproducts from secondary reactions. For instance, when 1H-1,2,4-triazole is produced from formamide and hydrazine, the crude product can contain unreacted formamide, as well as water, formic acid, and ammonium (B1175870) formate (B1220265) google.com. The formation of these impurities is often a direct consequence of the reaction chemistry; for example, water is a byproduct of the cyclization reaction.

In addition to these simple molecules, more complex, structurally related impurities can also be formed. These include 4-amino-1,2,4-triazole (B31798) and 4-formamidino-1,2,4-triazole, which arise from alternative reaction pathways or subsequent reactions of the triazole product under the harsh synthesis conditions google.com. The presence of these impurities is undesirable as they can affect the purity, yield, and performance of the final this compound product.

Control over impurity formation is a critical aspect of the manufacturing process. One of the primary methods for purification is vacuum distillation to remove excess formamide and other volatile impurities like water and formic acid google.com. This step is often designed to allow for the direct recycling of the recovered formamide into subsequent batches, making the process more economical google.com.

Following the removal of volatile components, the remaining crude 1H-1,2,4-triazole can be purified further. Crystallization from a suitable solvent is an effective method for obtaining a purer product, as it allows for the separation of the desired triazole from less soluble or more soluble impurities google.com. An alternative, simpler approach involves directly solidifying the melt, although this typically yields a product of lower purity google.com. For instance, triazole obtained directly from the melt can be around 94% pure, containing notable amounts of 4-formamidino-1,2,4-triazole (0.5 - 1.2%) and 4-amino-1,2,4-triazole (0.3 - 0.4%) google.com.

In other synthetic strategies for 1,2,4-triazole derivatives, impurity control can be achieved by isolating stable, crystalline intermediates. For example, the use of crystalline oxadiazolium salts in one pathway was found to effectively remove impurities, making extensive purification of the subsequent dihydrazide intermediates unnecessary isres.org. This highlights the importance of the chosen synthetic route in inherently minimizing purification challenges.

The table below summarizes common impurities found in the synthesis of 1H-1,2,4-triazole via the formamide and hydrazine route and the methods used for their control.

Table 1: Common Impurities in 1H-1,2,4-Triazole Synthesis and Control Strategies

| Impurity | Potential Source | Control/Removal Method |

|---|---|---|

| Water | Reaction byproduct | Vacuum distillation google.com |

| Formic Acid | Reaction byproduct | Vacuum distillation google.com |

| Ammonium Formate | Reaction byproduct | Vacuum distillation google.com |

| Formamide | Excess reactant | Vacuum distillation (for recycling) google.com |

| 4-Amino-1,2,4-triazole | Side reaction product | Crystallization google.com |

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis

Spectroscopic methods are fundamental in elucidating the molecular structure of the 1,2,4-triazolate anion and confirming the presence of the potassium cation.

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the 1,2,4-triazolate ring. Upon deprotonation of 1,2,4-triazole (B32235) by a potassium base, the resulting anionic ring becomes more symmetric.

¹H-NMR: In the neutral 1,2,4-triazole molecule, two distinct signals are typically observed for the C-H protons. However, in the potassium salt, the deprotonation at the N1 position results in a symmetric 1,2,4-triazolate anion. This increased symmetry makes the two C-H protons (at the C3 and C5 positions) chemically equivalent, leading to the expectation of a single, sharp singlet in the ¹H-NMR spectrum. The signal corresponding to the acidic N-H proton, present in the parent compound, would be absent in the spectrum of the potassium salt. For comparison, ¹H NMR spectra of various substituted 1,2,4-triazoles have been extensively documented. researchgate.netnih.govdiva-portal.org

¹³C-NMR: Similarly, the ¹³C-NMR spectrum of the 1,2,4-triazolate anion is expected to simplify upon salt formation. While neutral 1,2,4-triazole shows two signals for its two distinct carbon atoms, the symmetric anionic form should exhibit only one signal for the chemically equivalent C3 and C5 carbons. The chemical shift of this signal would be influenced by the delocalization of the negative charge throughout the heterocyclic ring. nih.gov

Interactive Data Table: Representative ¹H and ¹³C NMR Data for 1,2,4-Triazole Derivatives Note: Data for the potassium salt is inferred based on the principles of symmetry after deprotonation. Actual shifts may vary based on solvent and concentration.

| Compound/Ion | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Notes |

| 1,2,4-Triazole (Neutral) | ¹H | ~8.14, ~8.79 | Singlet, Singlet | Two distinct C-H protons. chemicalbook.com |

| 1,2,4-Triazole (Neutral) | ¹H | ~13.5 (broad) | Singlet | N-H proton, exchangeable. |

| 1,2,4-Triazolate Anion (K⁺ salt) | ¹H | Expected single peak | Singlet | C3-H and C5-H become equivalent. |

| 1,2,4-Triazole (Neutral) | ¹³C | ~144, ~152 | - | Two distinct carbon environments. |

| 1,2,4-Triazolate Anion (K⁺ salt) | ¹³C | Expected single peak | - | C3 and C5 become equivalent. |

IR spectroscopy is a powerful tool for identifying functional groups and probing the bonding within a molecule. The IR spectrum of 1,2,4-triazole potassium is distinguished from its neutral precursor primarily by the absence of the N-H stretching vibration.

In neutral 1,2,4-triazole, characteristic absorption peaks include C-H aromatic vibrations around 3032-3097 cm⁻¹, and a notable N-H stretching vibration is observed near 3126 cm⁻¹. researchgate.net The spectrum also features diagnostic bands for the heterocyclic ring, such as C=N and N=N stretching vibrations, which typically appear in the 1411-1600 cm⁻¹ region. ijsr.net

For potassium 1,2,4-triazolate, the most significant change is the disappearance of the N-H stretching band, confirming deprotonation. The delocalization of the charge within the aromatic ring may also lead to slight shifts in the positions and intensities of the C=N and N=N ring stretching bands. ijsr.net

Interactive Data Table: Key IR Absorption Bands for 1,2,4-Triazole and its Potassium Salt

| Vibrational Mode | 1,2,4-Triazole (cm⁻¹) | This compound (cm⁻¹) | Reference |

| N-H Stretch | ~3126 | Absent | researchgate.net |

| C-H Aromatic Stretch | 3032 - 3097 | Present (may shift slightly) | researchgate.net |

| N=N Stretch | ~1543 - 1570 | Present (may shift slightly) | researchgate.netijsr.net |

| C=N / C=C Aromatic Stretch | 1483 - 1529 | Present (may shift slightly) | researchgate.net |

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The unsubstituted neutral 1,2,4-triazole exhibits a very weak π → π* transition with an absorption maximum (λmax) at approximately 205 nm. ijsr.net More detailed studies using vacuum ultraviolet (VUV) photoabsorption have further characterized the electronic states of the molecule. nih.goved.ac.uk

Upon formation of the potassium salt, the 1,2,4-triazolate anion possesses a delocalized π-electron system. This delocalization can affect the energy of the electronic transitions. It is anticipated that the deprotonated form may exhibit a slight bathochromic shift (shift to a longer wavelength) or a hyperchromic effect (increased absorption intensity) compared to the neutral molecule, reflecting the altered electronic structure of the aromatic anion.

Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of ions, confirming the molecular weight and providing information on fragmentation patterns. Electrospray ionization (ESI) is particularly well-suited for the analysis of ionic compounds like this compound. doi.org

In ESI negative ion mode (-), the spectrum would be expected to show a prominent peak corresponding to the 1,2,4-triazolate anion [C₂H₂N₃]⁻ at an m/z of 68. In ESI positive ion mode (+), one might observe the potassium adduct of the neutral molecule, [C₂H₃N₃ + K]⁺, at an m/z of 108. The analysis of 1,2,4-triazole as a metabolite is frequently performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Fragmentation studies of various triazole derivatives often show a characteristic loss of a neutral nitrogen molecule (N₂, 28 Da). researchgate.netrsc.org

Interactive Data Table: Expected Ions in Mass Spectrometry of this compound

| Ionization Mode | Expected Ion | Formula | Calculated m/z |

| ESI Negative | 1,2,4-Triazolate Anion | [C₂H₂N₃]⁻ | 68.03 |

| ESI Positive | Potassium Adduct | [C₂H₃N₃ + K]⁺ | 108.00 |

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While the crystal structure for the simple, unsubstituted this compound has not been widely reported, data from substituted analogs provide critical insights into its expected structure. The analysis of potassium 5-azido-3-nitro-1,2,4-triazolate reveals key features that are likely shared with the unsubstituted salt. mdpi.com

In the crystal structure of this substituted potassium salt, the compound crystallizes in the monoclinic space group P2₁/c. mdpi.com A crucial finding is that the deprotonation of the triazole ring leads to a fully delocalized π-electron system. This is evidenced by the C–N bond lengths within the ring, which are intermediate between typical single and double bonds, ranging from 1.327(2) Å to 1.343(2) Å. mdpi.com The potassium ion interacts with the nitrogen atoms of the triazolate ring, forming a coordination network. In transition metal complexes, the 1,2,4-triazolate anion frequently acts as a bridging ligand, connecting metal centers through its N1 and N2 atoms, often forming linear or zigzag polymer chains. mdpi.comwikipedia.org It is plausible that potassium 1,2,4-triazolate adopts a similar polymeric structure in the solid state, with potassium ions being bridged by the triazolate anions.

Interactive Data Table: Crystallographic Data for a Substituted this compound Salt

| Parameter | Potassium 5-azido-3-nitro-1,2,4-triazolate | Reference |

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P2₁/c | mdpi.com |

| C-N Bond Lengths (ring) | 1.327(2) - 1.343(2) Å | mdpi.com |

| N-N Bond Length (ring) | 1.374(2) Å | mdpi.com |

| Key Feature | Fully delocalized π-system in the anion | mdpi.com |

Polymorphism and Crystal Engineering Studies

Polymorphism, the ability of a substance to exist in more than one crystal form, is a critical aspect of materials science and pharmaceuticals. While the crystal structure of the simple, unsubstituted this compound has not been extensively detailed in publicly available literature, studies on its derivatives provide significant insights into its potential polymorphic behavior and the principles of its crystal engineering.

A notable example is the crystal structure of potassium 5-azido-3-nitro-1,2,4-triazolate, a derivative of this compound. This compound crystallizes in the monoclinic space group P2₁/c, with four formula units per unit cell. The deprotonation of the triazole ring leads to a fully delocalized π-system, which influences the crystal packing. mdpi.com The potassium cation is nine-coordinated, interacting with nitrogen and oxygen atoms from neighboring triazolate anions, creating a complex three-dimensional network. mdpi.com This structure highlights the importance of ion-ion and ion-dipole interactions in the crystal engineering of triazole salts.

The study of different derivatives of 1,2,4-triazole reveals that polymorphism is a common phenomenon in this class of compounds. The specific arrangement of molecules in the crystal lattice is influenced by factors such as the nature and position of substituents, the presence of solvent molecules, and the crystallization conditions. These variations in crystal packing can lead to polymorphs with different physical properties.

Table 1: Crystallographic Data for Potassium 5-azido-3-nitro-1,2,4-triazolate mdpi.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.334(1) |

| b (Å) | 10.552(2) |

| c (Å) | 8.581(2) |

| β (°) | 98.98(3) |

| Volume (ų) | 655.9(2) |

| Z | 4 |

| Density (calculated) (g/cm³) | 2.003 |

Data obtained at 173 K.

Tautomerism and Conformational Analysis

The 1,2,4-triazole ring can exist in different tautomeric forms, primarily the 1H- and 4H-tautomers. The formation of the potassium salt involves the deprotonation of the N-H group, leading to the 1,2,4-triazolate anion. In the solid state, the negative charge is delocalized over the triazole ring, resulting in an average of the C-N and N-N bond lengths.

In the case of potassium 5-azido-3-nitro-1,2,4-triazolate, the deprotonation of the ring results in C–N bond lengths that are intermediate between single and double bonds, ranging from 1.327(2) Å to 1.343(2) Å, and an N–N bond length of 1.374(2) Å. mdpi.com This delocalization suggests that in the solid salt, the concept of distinct tautomers is replaced by a resonance-stabilized anion.

Computational studies on gas-phase clusters of potassium 1,2,4-triazolide (B493401) also provide insights into the interaction between the potassium ion and the triazolide anion. These studies indicate that the cluster structures are strongly influenced by charge-dipole interactions and charge transfer from the nitrogen lone pairs to the metal cation. nih.govchemrxiv.org

Spectroscopic techniques such as solid-state NMR could provide further experimental evidence for the electronic structure and the nature of the triazolate anion in the solid state. However, such specific studies on the unsubstituted this compound are not widely reported.

Intermolecular Interactions and Supramolecular Assembly

The solid-state structure of this compound and its derivatives is governed by a variety of intermolecular interactions that lead to the formation of complex supramolecular assemblies.

In the parent 1,2,4-triazole and its neutral derivatives, hydrogen bonding plays a crucial role in the crystal packing. However, in the case of this compound, the deprotonation of the N-H group means that classical hydrogen bonding involving this group is absent. Instead, the interactions are dominated by the coordination of the potassium cation with the nitrogen atoms of the triazolate ring and any other heteroatoms present in the substituents.

In the crystal structure of potassium 5-azido-3-nitro-1,2,4-triazolate, the potassium ion is coordinated to nitrogen atoms from the triazole ring and the azido (B1232118) group, as well as oxygen atoms from the nitro group of adjacent anions. mdpi.com This network of coordinative bonds is the primary organizing force in the supramolecular assembly.

While not explicitly detailed for this compound, chalcogen bonding and other unorthodox nonbonded interactions are known to be significant in the crystal packing of various heterocyclic compounds. These interactions, which involve atoms of Group 16 (chalcogens), can influence the supramolecular architecture. In the context of this compound derivatives that may contain sulfur or selenium, such interactions could play a role in the crystal engineering of these materials.

Coordination Chemistry of 1,2,4 Triazole Potassium

Ligand Properties of the 1,2,4-Triazolate Anion

The deprotonated form of 1,2,4-triazole (B32235), the 1,2,4-triazolate anion, is a highly effective bridging ligand in the formation of polynuclear and polymeric coordination compounds. rsc.org Its ability to link multiple metal centers is a cornerstone of its rich coordination chemistry. The most prevalent bridging mode involves the nitrogen atoms at the 1 and 2 positions (N1, N2) of the triazole ring. rsc.orgresearchgate.net This µ₂-N1,N2 coordination creates stable links between adjacent metal ions, facilitating the formation of chains, layers, and 3D networks. mdpi.comrsc.org

A less common but important coordination mode is the N1,N4 bridge. The choice between these modes can be influenced by steric and electronic factors within the complex. rsc.org For the 1,2,4-triazolate anion, a trinucleating mode, where it bridges three metal centers, is also frequently observed. rsc.org This versatility in coordination allows for the design of complexes with specific magnetic or material properties. For instance, the N1,N2 bridge is known to mediate magnetic superexchange interactions between metal centers, leading to interesting magnetic phenomena in Fe(II) and Cu(II) complexes. mdpi.comrsc.org

The coordination of the 1,2,4-triazolate anion to metal centers overwhelmingly occurs through its nitrogen atoms. The lone pairs of electrons on the heterocyclic nitrogen atoms make them excellent donors for coordination with a wide range of metal ions. The anion can function as a dinucleating ligand through N1,N2 or N1,N4 coordination. rsc.org In many structures, such as those involving early transition metals like titanium, the 1,2,4-triazolate ligand can adopt both η¹ (monodentate) and η² (bidentate) coordination modes. acs.org Molecular orbital calculations suggest that the η²-coordination is generally more stable than the η¹ mode. acs.org

While the primary coordination chemistry of the simple 1,2,4-triazolate anion involves nitrogen donors, derivatives of the 1,2,4-triazole ring can be designed to coordinate through a carbon atom, forming N-heterocyclic carbene (NHC) complexes. These ligands, formally derived from the protonation and substitution of the triazole ring, have become significant in organometallic chemistry. In this context, the ligand is typically a 1,2,4-triazol-5-ylidene, which coordinates to the metal center via its C5 carbon atom. This is particularly prominent in the chemistry of palladium, where 1,2,4-triazole-based NHCs form stable complexes. acs.orgresearchgate.net These NHC ligands can act as C-monodentate donors or, if functionalized with other donor groups, as bidentate C,N-chelating agents. acs.orgresearchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes incorporating the 1,2,4-triazolate anion is typically achieved through the reaction of a suitable metal salt with 1,2,4-triazole or its potassium salt in a solvent. mdpi.com The use of 1,2,4-triazole often requires the presence of a base to facilitate deprotonation to the coordinating anion. Mechanochemical methods, such as grinding solid reactants, have also been successfully employed to produce zinc complexes with high yields. nih.govacs.org

Characterization of these complexes relies on a suite of analytical techniques. Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure, including bond lengths, bond angles, coordination geometries, and crystal packing. mdpi.comnih.govacs.orgtandfonline.comtandfonline.com Spectroscopic methods are also crucial.

Infrared (IR) Spectroscopy is used to confirm the coordination of the triazole ligand by observing shifts in the vibrational frequencies of the C=N and N-N bonds. mdpi.comtandfonline.comtandfonline.com

UV-Visible Spectroscopy provides information about the electronic transitions within the complex, which is useful for determining the coordination environment of the metal ion. jocpr.comtandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is employed for studying the structure of diamagnetic complexes in solution. acs.orgacs.org

Magnetic Susceptibility Measurements are vital for characterizing the magnetic properties of paramagnetic complexes, such as determining the nature and strength of magnetic coupling between metal centers. mdpi.comtandfonline.comtandfonline.com

Thermogravimetric Analysis (TGA) is used to assess the thermal stability of the complexes. tandfonline.comtandfonline.com

The 1,2,4-triazolate anion forms complexes with a vast array of transition metals, as well as lanthanides and actinides.

Cobalt (Co): Cobalt(II) complexes with 1,2,4-triazole and its derivatives have been extensively studied, revealing mononuclear, dinuclear, and trinuclear structures. mdpi.comtandfonline.comtandfonline.comresearchgate.net These complexes often exhibit interesting magnetic behaviors, including field-induced metamagnetism. tandfonline.com The geometry around the Co(II) ion is commonly octahedral or tetrahedral. tandfonline.comscholarsresearchlibrary.com

Nickel (Ni): Nickel(II) forms trinuclear complexes where three metal ions are linked by triple N1-N2-triazole bridges. mdpi.com These complexes typically feature octahedral coordination geometry around the Ni(II) centers and show dominant intramolecular antiferromagnetic interactions. mdpi.com

Zinc (Zn): Zinc(II) complexes often form dinuclear or polynuclear structures. nih.govacs.orgniscair.res.inresearchgate.net For example, grinding 3,5-diamino-1,2,4-triazole with zinc salts produces dinuclear complexes where two zinc centers are bridged by two triazole ligands, resulting in a distorted tetrahedral geometry for each zinc atom. nih.govacs.org Three-dimensional frameworks with zinc are also common. niscair.res.in

Palladium (Pd): The coordination chemistry of palladium with 1,2,4-triazole is dominated by complexes with N-heterocyclic carbene (NHC) derivatives. acs.orgresearchgate.netresearchgate.netacs.org In these complexes, the ligand coordinates through a carbon atom. Depending on the substituents on the triazole ring, the ligand can be a C-monodentate donor, forming biscarbene complexes, or a C,N-bidentate donor, forming monocarbene chelate complexes. acs.orgresearchgate.net The geometry around the Pd(II) center is typically square planar. acs.orgresearchgate.netjocpr.com

Lanthanum (La) and Thorium (Th): Lanthanum(III) and Thorium(IV) form complexes with Schiff base ligands derived from 1,2,4-triazole. tandfonline.comnih.govresearchgate.net In these compounds, the Schiff base acts as a multidentate ligand, coordinating to the metal ion. The resulting complexes often include coordinated water or nitrate (B79036) molecules to satisfy the higher coordination numbers typical for lanthanides and actinides. tandfonline.comnih.govrsc.orgnih.gov

The versatility of the 1,2,4-triazolate ligand gives rise to a wide variety of coordination modes and subsequent molecular geometries. The most common is the bridging µ₂-N1,N2 mode, which links two metal centers. This can lead to the formation of simple dimers, 1D chains, 2D layers, or complex 3D frameworks. rsc.orgresearchgate.netniscair.res.in

In many polynuclear complexes, such as the trinuclear species formed with Mn(II), Co(II), and Ni(II), the metal centers are linked by a triple N1-N2-triazole bridge. mdpi.com This arrangement results in a linear array of metal ions. The central metal atom in these trimers is often in an MN₆ octahedral environment, while the terminal metals are in an MN₃O₃ configuration, coordinated to three nitrogen atoms from the triazole ligands and three oxygen atoms from water molecules. mdpi.com

The geometry around the metal center is dictated by the metal's electronic configuration and the number of coordinating ligands. Octahedral geometry is common for many first-row transition metals like Co(II) and Ni(II), while tetrahedral geometry is frequently observed for Zn(II). mdpi.comnih.govacs.orgjocpr.com Square planar geometry is characteristic of Pd(II) complexes. acs.orgjocpr.com

| Metal Ion | Example Complex Formula | Coordination Mode of Triazolate | Metal Center Geometry | Reference |

| Co(II) | {[Co₂(Hatz)₂(nip)₂]·H₂O}n | µ-N1, N3 | Tetrahedral | tandfonline.com |

| Ni(II) | (Me₂NH₂)₆[Ni₃(µ-L)₆(H₂O)₆] | Triple µ-N1,N2 bridge | Octahedral | mdpi.com |

| Zn(II) | [Zn₂(DAT)₂Cl₄] | Double µ-N1,N2 bridge | Tetrahedral | nih.govacs.org |

| Pd(II) | [PdCl₂(NHC)₂] | C-monodentate (NHC) | Square Planar | acs.orgresearchgate.net |

| La(III) | [La(L)·3H₂O]·2H₂O | Schiff Base Chelation | High Coordination Number | tandfonline.comnih.gov |

Functional Metal-Organic Frameworks (MOFs) incorporating 1,2,4-Triazolates

Metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The ability of 1,2,4-triazolate to bridge multiple metal centers makes it an excellent building block for the construction of robust and often porous MOFs. mdpi.commdpi.comnih.govrsc.orgrsc.orgacs.org These materials are of great interest for applications in gas storage, separation, and catalysis. mdpi.comrsc.orgnih.gov

The 1,2,4-triazolate ligand can be used on its own or in conjunction with other linkers, such as carboxylates, to create diverse network topologies. mdpi.comacs.orgbohrium.com For example, bifunctional ligands containing both a 1,2,4-triazole ring and a carboxylate group can be used to build complex frameworks. acs.orgbohrium.com The triazole moiety often forms bridges between metal centers, while the carboxylate group provides additional connectivity.

The introduction of functional groups onto the triazole ring, such as amino groups, can modify the properties of the resulting MOF. For instance, amine-functionalized triazolate-based MOFs have shown enhanced performance for capturing dilute CO₂ compared to their non-functionalized counterparts. nih.gov The amino groups provide stronger binding sites for CO₂ molecules. nih.gov Mixed-metal triazolate MOFs, such as those containing both zinc and nickel, have also been synthesized, demonstrating that the properties of the framework can be tuned by varying the metal composition. rsc.org The resulting frameworks can exhibit microporosity and properties like CO₂ adsorption and photoluminescence that are directly related to the structure of the organic ligand used. rsc.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed investigation of molecular systems. For the potassium salt of 1,2,4-triazole (B32235), these methods have been used to explore its structure, bonding, and vibrational properties, primarily through studies of potassiated 1,2,4-triazolide (B493401) clusters in the gas phase.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to study clusters of potassium ions with 1,2,4-triazolide, the anionic form of 1,2,4-triazole present in the potassium salt.

In a study combining infrared ion spectroscopy (IRIS) with DFT calculations, researchers investigated potassiated clusters of 1,2,4-triazolide with stoichiometries of [K₃(124T)₂]⁺ and [K₄(124T)₃]⁺. chemrxiv.org The calculations were performed at the ωB97X-D3/def2-tzvpp level of theory to determine the global minimum energy structures of these clusters. chemrxiv.org The findings revealed that the cluster structures are significantly influenced by charge-dipole interactions and charge-transfer from the nitrogen lone pairs of the triazolide ring to the potassium cations. chemrxiv.orgacs.org This theoretical approach was crucial for interpreting the experimental spectroscopic data and understanding the fundamental interactions governing the formation and geometry of these ionic clusters. chemrxiv.org

To gain a deeper understanding of the bonding within potassiated 1,2,4-triazolide clusters, Natural Bond Order (NBO) analysis has been employed. chemrxiv.org NBO analysis is a computational method that translates the complex, delocalized molecular orbitals of a system into localized bonds, lone pairs, and Rydberg orbitals, providing a more intuitive chemical picture of bonding interactions.

In the context of [K₃(124T)₂]⁺ and [K₄(124T)₃]⁺ clusters, NBO analysis was used to investigate the interactions responsible for the computed cluster geometries. chemrxiv.org This analysis helps to quantify the charge-transfer interactions occurring from the nitrogen lone pairs of the 1,2,4-triazolide anion to the potassium cations, which play a critical role in the stabilization and structure of these complexes. chemrxiv.org

The table below summarizes key computational parameters used in the study of potassiated 1,2,4-triazolide clusters.

| Parameter | Specification |

| Computational Method | Density Functional Theory (DFT) |

| Functional/Basis Set | ωB97X-D/def2-tzvpp |

| Analysis Performed | Natural Bond Order (NBO) |

| Studied Species | [K₃(124T)₂]⁺, [K₄(124T)₃]⁺ |

Data sourced from ChemRxiv. chemrxiv.org

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. Theoretical calculations of vibrational frequencies are particularly useful for assigning features in experimental infrared (IR) spectra.

For potassiated 1,2,4-triazolide clusters, DFT calculations were used to compute harmonic vibrational spectra. chemrxiv.org These theoretical spectra were then compared with experimental IRIS spectra recorded at the FELIX free electron laser laboratory. chemrxiv.org The excellent agreement between the computed and measured spectra allowed for confident structural assignments of the gas-phase clusters. chemrxiv.org A key finding from this combined experimental and theoretical approach was that the geometry and vibrational structure of the 1,2,4-triazolide moieties are essentially unperturbed by the interaction with the potassium ions in the clusters. chemrxiv.orgacs.org

While detailed theoretical predictions of the NMR spectra for 1,2,4-triazole potassium are not extensively documented in the literature, DFT-based methods, such as the Gauge-Including Atomic Orbital (GIAO) approach, are commonly used to calculate NMR chemical shifts for various 1,2,4-triazole derivatives with good accuracy.

Computational Studies on Molecular Structure and Reactivity

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. scholarsresearchlibrary.com The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and susceptible to nucleophilic attack. researchgate.net

For the 1,2,4-triazolide anion, the MEP would show the most negative potential localized around the nitrogen atoms of the ring, reflecting their high electron density and availability of lone pairs. This indicates that these nitrogen atoms are the primary sites for interaction with electrophiles, such as the potassium cation (K⁺). The potassium ion, being a simple cation, would represent a region of strong positive electrostatic potential. In the this compound salt, the electrostatic attraction between the negative potential on the triazolide ring and the positive potassium ion is the dominant force holding the ionic compound together.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and reaction mechanisms. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). omicsonline.org

For the 1,2,4-triazolide anion, the HOMO would be primarily located on the nitrogen atoms, consistent with their role as electron donors. The energy and shape of the HOMO are crucial for determining the anion's nucleophilicity. The potassium cation has a low-lying LUMO, making it a strong electron acceptor (electrophile). The interaction in this compound can be described in FMO terms as the interaction between the high-energy HOMO of the triazolide anion and the low-energy LUMO of the potassium cation, leading to the formation of the ionic bond. Analysis of the HOMO-LUMO energy gap in related 1,2,4-triazole derivatives using DFT is often used to calculate various chemical reactivity descriptors, such as chemical hardness, potential, and electrophilicity. dnu.dp.uaresearchgate.net

Simulation and Modeling of Chemical Phenomenaisres.orgnih.gov

Theoretical and computational chemistry provide powerful tools for investigating the behavior of chemical systems at a molecular level. For this compound, simulation and modeling techniques offer insights into reaction kinetics and surface interactions that are often difficult to obtain through experimental methods alone. These computational approaches allow for the prediction of reaction outcomes and the elucidation of interaction mechanisms, guiding further experimental work and application development.

Kinetic Modeling of Reactionsisres.org

Kinetic modeling is a crucial aspect of understanding and optimizing chemical reactions. For derivatives of 1,2,4-triazole, computational methods have been employed to study reaction mechanisms and kinetics, particularly in the context of their synthesis and decomposition.

While specific kinetic modeling studies on this compound are not extensively documented in publicly available literature, research on analogous systems, such as the sodium salt of 1,2,4-triazole, provides valuable insights. A study on the reaction between the sodium salt of 1,2,4-triazole and a complex substituted aliphatic halide demonstrated the development of a mathematical model to describe the reaction kinetics. acs.orgresearchgate.net The experiments were conducted in a batch reactor at temperatures ranging from 120 to 170 °C, and the model parameters were estimated using nonlinear regression. acs.orgresearchgate.net This approach allows for the prediction of reaction rates and product selectivity under various conditions.

Furthermore, theoretical studies on the decomposition of 1,2,4-triazole derivatives have utilized Density Functional Theory (DFT) to investigate reaction mechanisms and calculate kinetic parameters. tandfonline.com These studies explore pathways such as ring cleavage and substituent dissociation, providing a fundamental understanding of the factors that influence the stability and reactivity of the triazole ring. tandfonline.com For instance, the thermal decomposition kinetics of 4,4′-azobis-1,2,4-triazole have been investigated using thermogravimetry and differential scanning calorimetry, with kinetic parameters calculated by methods such as the Kissinger and Ozawa models. nih.gov Such computational and theoretical approaches are instrumental in predicting the behavior of this compound in various chemical environments and under different reaction conditions.

Table 1: Factors Influencing Reaction Kinetics of 1,2,4-Triazole Salts

| Factor | Description | Impact on Reaction Rate |

| Temperature | The reaction temperature significantly affects the rate of reaction. | An increase in temperature generally leads to a higher reaction rate. acs.orgresearchgate.net |

| Concentration of Reactants | The concentration of the triazole salt and other reactants influences the reaction kinetics. | Higher concentrations typically result in faster reaction rates. acs.orgresearchgate.net |

| Solubility | The solubility of the triazole salt in the reaction solvent can be a rate-limiting factor. | Increased solubility with temperature can enhance the reaction rate. acs.org |

| Substituents on the Triazole Ring | The nature of substituents on the 1,2,4-triazole ring can alter its electronic structure and reactivity. | Electron-withdrawing or donating groups can influence the activation energy of reactions. tandfonline.com |

Monte Carlo Simulations for Surface Interactionsnih.gov

Monte Carlo (MC) simulations are a powerful computational technique used to study the interactions of molecules with surfaces. This method is particularly valuable for understanding adsorption phenomena, which is critical in applications such as corrosion inhibition and catalysis. For 1,2,4-triazole and its derivatives, MC simulations have been employed to investigate their adsorption behavior on various metal surfaces. researchgate.netkfupm.edu.saresearchgate.net

These simulations model the interaction between the triazole molecules and the surface atoms, providing insights into the preferred adsorption sites, the orientation of the adsorbed molecules, and the adsorption energy. The results of these simulations can help to elucidate the mechanism by which these compounds protect metal surfaces from corrosion. For example, studies on the adsorption of 1,2,4-triazole derivatives on copper and iron surfaces have shown that these molecules can form a protective layer that inhibits corrosive processes. kfupm.edu.saresearchgate.net

The simulations typically involve placing the triazole molecule and a number of solvent molecules (e.g., water) in a simulation box with a model of the metal surface. The system's energy is then minimized by randomly moving the molecules, and the most stable adsorption configurations are identified. The adsorption energy, which is a measure of the strength of the interaction between the molecule and the surface, can be calculated from these simulations. researchgate.netkfupm.edu.sa

Table 2: Key Parameters Obtained from Monte Carlo Simulations of 1,2,4-Triazole Derivatives on Metal Surfaces

| Parameter | Description | Significance |

| Adsorption Energy | The energy released when a molecule adsorbs onto a surface. | A higher negative value indicates a stronger and more stable adsorption, suggesting better surface protection. researchgate.net |

| Binding Energy | The energy required to separate the adsorbed molecule from the surface. | Provides a quantitative measure of the strength of the molecule-surface bond. |

| Adsorption Configuration | The spatial arrangement and orientation of the molecule on the surface. | Reveals how the molecule interacts with the surface atoms and whether it lies flat or stands upright. amazonaws.com |

| Radial Distribution Function | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Provides information about the structure of the adsorbed layer and the interactions between the adsorbate and solvent molecules. |

While these studies have focused on 1,2,4-triazole and its organic derivatives, the principles and methodologies are directly applicable to understanding the surface interactions of this compound. The presence of the potassium ion would likely influence the adsorption behavior due to electrostatic interactions with the surface and surrounding solvent molecules. Monte Carlo simulations could provide valuable predictions of how this compound orients itself on various surfaces and the strength of its interaction, which is crucial for its application in areas like corrosion inhibition.

Advanced Materials Science Applications

Energetic Materials Research

The 1,2,4-triazole (B32235) framework is a cornerstone in the development of modern high-energy density materials (HEDMs). The high positive heat of formation and the large volume of gaseous nitrogen produced upon decomposition are key characteristics derived from its high nitrogen content. 1,2,4-Triazole potassium is frequently used as a nucleophilic starting material to construct more complex, nitrogen-rich heterocyclic systems.

The incorporation of the 1,2,4-triazole ring is a well-established strategy for designing nitrogen-rich energetic materials. These compounds often exhibit superior detonation properties compared to traditional explosives like TNT. By combining multiple triazole rings or functionalizing them with energetic groups such as nitro (-NO2), nitramino (-NHNO2), or azido (B1232118) (-N3), researchers can synthesize compounds with exceptionally high nitrogen content, often exceeding 60%. nih.gov

The transformation of these energetic compounds into their metal salts, including potassium salts, can further enhance properties like density and thermal stability. rsc.org The resulting energetic salts often display a desirable balance of high performance and reduced sensitivity. For instance, energetic salts incorporating a (1,2,4-triazolyl)furoxan core have been shown to possess good densities (up to 1.80 g cm⁻³), high positive enthalpies of formation (344–1,095 kJ mol⁻¹), and impressive detonation performance, with velocities reaching up to 8.4 km s⁻¹ and pressures up to 32 GPa. nih.gov Similarly, tricyclic compounds combining 1,2,4-triazole and 1,2,3-triazole rings have yielded energetic salts with detonation velocities comparable to RDX (8795 m s⁻¹). rsc.org

The table below summarizes the calculated detonation performance of several energetic compounds based on the 1,2,4-triazole framework.

| Compound Type | Density (g cm⁻³) | Detonation Velocity (D, km s⁻¹) | Detonation Pressure (P, GPa) | Reference |

|---|---|---|---|---|

| (1,2,4-Triazolyl)furoxan Salts | 1.61–1.80 | 7.0–8.4 | 22–32 | nih.gov |

| Fused Triazole–Triazine Metal Salts | 1.91–2.48 | ≥ 7.35 | ≥ 21.3 | rsc.org |

| Tricyclic bis(1,2,4-triazolyl)-1,2,3-triazoles Salts | - | ~8.75 | - | rsc.org |

| N-Nitramino-1,2,4-Triazole Salts | 1.67-1.79 | 8.4-9.4 | 28.0-40.5 | researchgate.net |

Thermal stability is a critical parameter for the safe handling and application of energetic materials. The 1,2,4-triazole ring itself is known for its stability due to its aromatic character. nih.govrsc.org Theoretical studies show that the 1,2,4-triazole skeleton has a higher energy barrier for its primary decomposition path compared to its 1,2,3-triazole isomer, confirming its greater intrinsic stability. nih.gov

The formation of metal salts from acidic N-H groups on triazole-based compounds is a common strategy to enhance thermal stability. rsc.org For example, the potassium salt of 3,3′-dinitrimino-5,5′-bis(1H-1,2,4-triazole) exhibits an initial decomposition temperature of 279.06 °C and a critical temperature of thermal explosion of 298.53 °C. bit.edu.cn The decomposition of such materials often involves a multi-step mechanism, which can be investigated using techniques like thermogravimetric-differential thermal analysis (TG-DTA). rsc.org The decomposition pathways are significantly influenced by the nature and position of substituents on the triazole ring. nih.govrsc.org For instance, the introduction of nitro groups can create new dissociation channels that may become competitive with the primary decomposition paths of the triazole skeleton itself. nih.gov

Cocrystallization is an emerging technique in materials science to fine-tune the physical properties of energetic materials without altering their chemical structure. nih.gov This method involves combining two or more different molecules—such as an energetic compound and a coformer—into a single, uniform crystalline structure. By forming energetic-ionic cocrystals, it is possible to modulate properties like density, sensitivity, and detonation performance.

1,2,4-triazole and its derivatives are effective coformers due to their ability to form robust hydrogen bonding networks. Research has demonstrated the preparation of energetic-ionic cocrystals by combining 1,2,4-triazole derivatives with oxidizers like sodium perchlorate. researchgate.net These cocrystals can exhibit modified sensitivities and combustion behaviors compared to simple physical mixtures of the parent components. For example, certain cocrystals of 1,2,4-triazole derivatives burn faster than the mixture of their parent materials, indicating a more intimate contact between the fuel (the triazole) and the oxidizer at the molecular level. researchgate.net This approach offers a pathway to balance the crucial trade-off between energy output and safety in high-performance explosives. nih.gov

Polymer Chemistry and Functional Copolymers

In polymer science, 1,2,4-triazole derivatives are used to synthesize functional polymers with unique properties. The triazole ring can be incorporated into the polymer backbone or as a pendant group, imparting characteristics such as thermal stability, ion conductivity, and specific chemical reactivity. The potassium salt of 1,2,4-triazole can be a key intermediate in the synthesis of monomers for these polymers.

Polymers and copolymers based on 1,2,4-triazolium salts have been synthesized for various applications, including as energetic materials and ion-conducting membranes. researchgate.netresearchgate.net Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allow for the controlled synthesis of well-defined block copolymers. researchgate.net

For instance, block copolymers have been created using N-vinyl-1,2,4-triazolium salts as the ionic block and nonionic, water-soluble segments like poly(N-vinyl pyrrolidone). researchgate.net These copolymers combine the properties of both blocks, resulting in materials that can be both water-soluble and thermally stable. The ionic nature of the triazolium segment can be further modified through anion exchange, allowing for the tuning of properties like solubility and ionic conductivity. researchgate.net Energetic polymer salts have also been synthesized by polymerizing 1-vinyl-1,2,4-triazolium monomers with energetic counter-anions (e.g., perchlorate, picrate), resulting in polymers with high densities (> 1.5 g cm⁻³) and good thermal properties. researchgate.net

Optoelectronic and Electronic Materials

The unique electronic structure of the 1,2,4-triazole ring makes it a promising component for materials used in optoelectronic and electronic applications. Its derivatives have been explored for their luminescent properties and as components in ion-conductive materials.

Derivatives of 4H-1,2,4-triazole featuring extended π-conjugated systems have been synthesized and shown to exhibit high quantum yields of fluorescence. nih.govresearchgate.net These compounds are investigated as potential luminophores for use in organic light-emitting diodes (OLEDs). The presence of the electron-deficient triazole ring can improve intramolecular electron transport, a desirable feature for optoelectronic devices. nih.gov Tunable photoluminescent materials have also been developed from 4-amino-1,2,4-triazole-based structures. researchgate.net

In the realm of electronic materials, block copolymers containing 1,2,4-triazolium salt segments have demonstrated significant ionic conductivity. researchgate.net For example, a block copolymer of poly(N-vinyl pyrrolidone)-b-poly(N-vinyl-4-ethyl-1,2,4-triazolium-NTf2) exhibited ionic conductivities as high as 3.1 × 10⁻⁴ S/cm at 90 °C. This property makes such polymers candidates for use as solid polymer electrolytes in batteries or other electrochemical devices. researchgate.net

Electron and Hole Transport Materials

The 1,2,4-triazole moiety is a critical building block for materials designed for charge transport in electronic devices. Its inherent electron-deficient character provides excellent electron-transport and hole-blocking capabilities. researchgate.net This property is fundamental in designing bipolar host materials, which can transport both electrons and holes, a crucial feature for efficient device operation.

Researchers have synthesized novel hole transporting materials (HTMs) that incorporate a 1,2,4-triazole core flanked by electron-rich side arms. researchgate.net These donor-acceptor-donor (D-A-D) type molecular structures facilitate effective intramolecular charge transfer, which enhances their hole-transporting properties. researchgate.net For instance, HTMs with a 4-phenyl-1,2,4-tiazole core have shown high power conversion efficiencies in solar cells, demonstrating their potential. researchgate.net

Conversely, materials based on a 1,2,4-triazolyl core have been developed as efficient electron injection and transport layers. researchgate.net By incorporating specific side groups, such as diethylene glycol ether, water-soluble triazole derivatives can be created that significantly improve electron injection from stable metal cathodes like aluminum, leading to enhanced device performance. researchgate.net The ability to tune the charge transport properties by modifying the molecular structure makes 1,2,4-triazole derivatives highly versatile for creating both electron and hole transport materials.

Applications in Organic Light-Emitting Diodes (OLEDs, PHOLEDs, PLEDs)

The charge-transporting and hole-blocking properties of 1,2,4-triazole derivatives make them highly suitable for use in various types of organic light-emitting diodes. researchgate.net They have been successfully incorporated into OLEDs, phosphorescent OLEDs (PHOLEDs), and polymer light-emitting diodes (PLEDs), leading to devices with excellent performance. researchgate.net

In PHOLEDs, 1,2,4-triazole-containing compounds are used as bipolar host materials. rsc.org These hosts facilitate balanced charge transportation within the emissive layer, which is essential for achieving high efficiency. For example, bipolar host materials developed with specific 1,2,4-triazole to carbazole (B46965) ratios have resulted in blue and green PHOLEDs with high external quantum efficiencies. rsc.org One such material, STzDCz, when used as a host, led to a blue PHOLED with a maximum external quantum efficiency of 25.0%. The same host in a green PHOLED showed not only a high efficiency of 20.3% but also slow efficiency roll-off at high brightness. rsc.org

For PLEDs, novel electron injection materials composed of a 1,2,4-triazolyl core have been shown to dramatically enhance device performance. researchgate.net The use of a triazole-based electron injection layer in a multilayer PLED with an aluminum cathode resulted in a significant increase in luminous power efficiency and maximum luminance, while simultaneously lowering the turn-on voltage. researchgate.net

Table 1: Performance of OLEDs/PHOLEDs with 1,2,4-Triazole-Based Host Materials

| Device Type | Host Material | Emitter | Max. External Quantum Efficiency (EQE) |

|---|---|---|---|

| Blue PHOLED | STzDCz | FIrpic | 25.0% rsc.org |

Organic Photovoltaic Cells and Data Storage

The applications for 1,2,4-triazole-based materials extend to organic photovoltaic (OPV) cells and data storage. researchgate.netnih.govmdpi.com The same properties that make them effective in OLEDs, namely their ability to transport charge and their tunable electronic characteristics, are beneficial for these technologies.

In the field of organic photovoltaics, derivatives of 1,2,4-triazole are investigated as components in the active layers of solar cells. mdpi.com For instance, efficient hole transporting materials (HTMs) featuring a triazole core have been synthesized for use in perovskite solar cells. researchgate.net Perovskite cells using a triazole-based HTM named TAZ-[MeOTPATh]₂ achieved a high power conversion efficiency of 14.4%, a performance level comparable to the commonly used spiro-OMeTAD. researchgate.net The synthetic simplicity and lower cost of these triazole-based HTMs make them promising candidates for future high-efficiency perovskite solar cells. researchgate.net

While the specific mechanisms of their application in data storage are less detailed in the provided sources, the inherent electronic properties of triazole derivatives, such as their charge transport and stability, suggest their potential use in organic memory devices. researchgate.net

Corrosion Inhibition Mechanisms (Chemical Aspects)

1,2,4-Triazole and its derivatives are effective corrosion inhibitors for various metals and alloys, including copper, steel, and aluminum brass. researchgate.netktu.ltmdpi.com Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. ktu.ltmdpi.comresearchgate.net

The inhibition mechanism involves a combination of physical adsorption (physisorption) and chemical adsorption (chemisorption). researchgate.netktu.ltktu.lt The molecular structure of 1,2,4-triazole is key to this process. It contains nitrogen heteroatoms with free electron pairs and a π-electron system within the aromatic ring. researchgate.netktu.lt

Chemical Adsorption (Chemisorption): This is the dominant mechanism. The nitrogen atoms in the triazole ring can share their lone pair electrons with the vacant d-orbitals of the metal atoms on the surface, forming a coordinate covalent bond. researchgate.net This chemical bond results in a strongly adsorbed, stable protective layer on the metal. In alkaline conditions, the deprotonated 1,2,4-triazole anion (1,2,4-TA⁻) can chemically adsorb onto metal cations by sharing these nitrogen electron pairs. researchgate.net

Physical Adsorption (Physisorption): This occurs through electrostatic interactions. In certain pH ranges, protonated triazole species (e.g., 1,2,4-TAH) can exist. researchgate.net These positively charged species can be electrostatically attracted to a negatively charged metal surface (or vice versa with anions), contributing to the formation of the protective film. researchgate.net

The resulting protective film acts as a physical barrier, blocking the active sites on the metal surface where corrosion reactions would typically occur. mdpi.comresearchgate.net This film hinders both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. mdpi.com Studies on steel in acidic solutions have shown that 1,2,4-triazole derivatives can form a polymolecular protective layer, with the layer closest to the metal being chemisorbed and subsequent layers held by physical forces. mdpi.com The effectiveness of the inhibition is often concentration-dependent, with higher inhibitor concentrations generally leading to greater surface coverage and higher inhibition efficiency. ktu.lt

Table 2: Corrosion Inhibition Efficiency of 1,2,4-Triazole Derivatives

| Inhibitor | Metal/Alloy | Corrosive Medium | Maximum Inhibition Efficiency |

|---|---|---|---|

| 1,2,4-Triazole (TAZ) | Aluminum Brass (HAl77-2) | 3.5 wt.% NaCl | 84.4% ktu.ltktu.lt |

| 3-amino-1,2,4-triazole (ATA) | Aluminum Brass (HAl77-2) | 3.5 wt.% NaCl | 86.4% ktu.ltktu.lt |

| 3,5-diamino-1,2,4-triazole (DAT) | Aluminum Brass (HAl77-2) | 3.5 wt.% NaCl | 87.1% ktu.ltktu.lt |

Reaction Mechanisms and Chemical Kinetics

Mechanistic Investigations of 1,2,4-Triazole (B32235) Potassium Reactions

Mechanistic studies reveal that 1,2,4-triazole potassium, or the triazolate anion, primarily engages in nucleophilic substitution reactions. In these reactions, the triazolate anion attacks an electron-deficient center, displacing a leaving group. The most widely accepted mechanism for nucleophilic aromatic substitution, a common reaction for this compound, involves the formation of a Meisenheimer complex, where the carbon atom being attacked changes from sp2 to sp3 hybridization researchgate.net.

For instance, in the reaction with substituted chloroquinolines, the triazolate anion acts as the nucleophile researchgate.net. Similarly, in reactions with aliphatic halides, the mechanism is a straightforward nucleophilic substitution where the triazolate displaces the halide ion researchgate.net. While detailed mechanistic studies specifically focusing on the potassium salt are not extensively documented, its role as a nucleophile is well-established. For example, in the presence of potassium hydroxide (B78521), 1-substituted 3-nitro-1H-1,2,4-triazoles undergo nucleophilic substitution of the nitro group, implying the in-situ formation and reaction of the potassium triazolate researchgate.net.

Kinetic Studies of Substitution Reactions

Kinetic analyses of substitution reactions involving the triazolate anion provide quantitative insights into the factors influencing reaction rates and pathways. While specific studies on this compound are limited, research on the analogous sodium salt of 1,2,4-triazole in reactions with complex substituted aliphatic halides offers valuable data that can be considered representative of the potassium salt's behavior researchgate.net.

Temperature exerts a significant influence on the rate of substitution reactions involving the triazolate anion. As predicted by the Arrhenius equation, an increase in temperature generally leads to a substantial increase in the reaction rate constant quora.comlibretexts.org. This is attributed to the increased kinetic energy of molecules, resulting in a higher frequency of collisions and a greater proportion of collisions with sufficient energy to overcome the activation energy barrier quora.comajpojournals.org.

In a kinetic study of a reaction between the sodium salt of 1,2,4-triazole and an aliphatic halide, the effect of temperature was pronounced. The reaction conversion reached almost 100% after just one hour at 170 °C, whereas at 120 °C, the conversion was only about 70% after eight hours researchgate.net. This demonstrates a dramatic acceleration of the reaction rate with increasing temperature. A 50°C rise in temperature was found to increase the conversion from 70% to 100% within the same timeframe researchgate.net.

Table 1: Effect of Temperature on Reactant Conversion Over Time (for Sodium Salt of 1,2,4-Triazole) Data extrapolated from a study on the sodium salt of 1,2,4-triazole reacting with a complex substituted aliphatic halide. researchgate.net

| Temperature (°C) | Time (hours) | Conversion (%) |

| 120 | 8 | ~70 |

| 170 | 1 | ~100 |